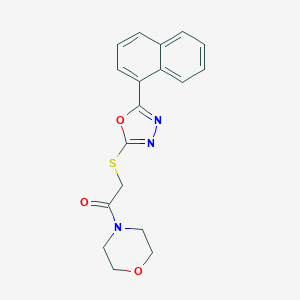
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfide derivative of 1,3,4-oxadiazole, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms.
作用機序
The mechanism of action of 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also modulate various signaling pathways involved in cancer development and progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has been reported to exhibit several biochemical and physiological effects. It has shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
実験室実験の利点と制限
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. It also exhibits potent anti-cancer and anti-inflammatory activities, making it a promising candidate for further research. However, the limitations of the compound include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
Several future directions can be explored for 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide. One potential direction is to investigate its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. Another direction is to explore its mechanism of action in more detail, including its effects on various signaling pathways and cellular processes. Additionally, the compound's potential toxicity and pharmacokinetic properties can be further investigated to determine its suitability for clinical use.
合成法
The synthesis of 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide involves the reaction of 5-(1-naphthyl)-1,3,4-oxadiazol-2-amine with 2-chloroethyl morpholine hydrochloride in the presence of potassium carbonate. The reaction is carried out in dry acetonitrile at room temperature for several hours. The resulting product is then purified by column chromatography to obtain 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide in high yield and purity.
科学的研究の応用
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. It also showed anti-inflammatory and anti-oxidant activities in vitro and in vivo.
特性
製品名 |
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide |
|---|---|
分子式 |
C18H17N3O3S |
分子量 |
355.4 g/mol |
IUPAC名 |
1-morpholin-4-yl-2-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C18H17N3O3S/c22-16(21-8-10-23-11-9-21)12-25-18-20-19-17(24-18)15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2 |
InChIキー |
NICAAAASJZNXKW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269993.png)
![N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269997.png)
![N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269998.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B269999.png)
![N-(3-chloro-4-methylphenyl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B270000.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B270001.png)
![2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270002.png)
![Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate](/img/structure/B270003.png)
![2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270004.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B270005.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270006.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270008.png)
![N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B270011.png)